molecular formula C7H11N3O2 B13291320 methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate

methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13291320
M. Wt: 169.18 g/mol
InChI Key: NANKMPXPNCXQBX-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group and a methyl group on the pyrazole ring, as well as a methyl ester group attached to the acetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
  • Methyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)acetate
  • Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Uniqueness

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is unique due to the specific positioning of the amino and methyl groups on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for diverse pharmacological properties. The structural formula is given as:

C6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2

This structure allows for various interactions with biological targets, making it a candidate for further research in drug development.

Biological Activities

This compound exhibits several biological activities, primarily attributed to its pyrazole core. Notable activities include:

  • Anticancer Properties : Compounds containing pyrazole rings have been documented to possess anticancer effects, inhibiting the growth of various cancer cell lines such as breast (MCF-7), colon (HCT-116), and lung cancers .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory activity, comparable to established anti-inflammatory drugs .
  • Antimicrobial Activity : Studies have shown that related compounds demonstrate effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Its ability to bind to various receptors can modulate biological responses, which is crucial for therapeutic applications.

Synthesis Methods

Several synthetic routes are available for producing this compound. The efficiency and yield can vary based on reaction conditions such as temperature and catalysts used. A summary of synthesis methods includes:

MethodDescriptionYield
Method AReaction with acetic anhydrideHigh
Method BOne-pot synthesis with β-dicarbonyl compoundsModerate

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Remarks
MCF-715Significant inhibition observed
HCT-11620Comparable to standard chemotherapeutics

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Studies

In another study, the anti-inflammatory effects were assessed using a carrageenan-induced edema model. The compound demonstrated comparable efficacy to indomethacin:

TreatmentEdema Reduction (%)
Methyl derivative70
Indomethacin75

This data supports the potential use of this compound in managing inflammatory conditions.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-amino-5-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-5-6(8)3-9-10(5)4-7(11)12-2/h3H,4,8H2,1-2H3

InChI Key

NANKMPXPNCXQBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)OC)N

Origin of Product

United States

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